rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid
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Overview
Description
rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid is a complex organic compound characterized by its unique hexahydropyrano[2,3-c]pyrrole structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the hexahydropyrano[2,3-c]pyrrole core. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce reaction times. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block for peptide synthesis .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds in protein synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in their core structures.
Hexahydropyrano[2,3-c]pyrrole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid is unique due to its combination of the Boc protecting group and the hexahydropyrano[2,3-c]pyrrole core. This combination provides both stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4aS,7aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-13(8-14,10(15)16)5-4-6-18-9/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBCTHLDTVLBJ-ZANVPECISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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